molecular formula C6H13NO B1287273 4-Methyltetrahydro-2H-pyran-4-amine CAS No. 693245-65-7

4-Methyltetrahydro-2H-pyran-4-amine

Cat. No.: B1287273
CAS No.: 693245-65-7
M. Wt: 115.17 g/mol
InChI Key: HECZPOCJWCHBHK-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-pyran-4-amine is a chemical compound that belongs to the class of amines. . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Biochemical Analysis

Cellular Effects

The effects of 4-Methyltetrahydro-2H-pyran-4-amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular functions and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, this compound can inhibit enzyme activity by occupying the active site, preventing substrate binding. Conversely, it can also act as an activator by stabilizing the enzyme-substrate complex. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular functions. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to extreme conditions such as high temperatures or acidic environments can lead to its degradation. In in vitro and in vivo studies, this compound has demonstrated consistent effects on cellular functions over extended periods, indicating its potential for long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular functions and promote metabolic activity. At higher doses, it can exhibit toxic effects, leading to cellular damage and impaired metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses beyond this range lead to adverse effects. These findings highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound participates in amino acid metabolism, where it acts as a substrate for aminotransferases, facilitating the transfer of amino groups. Additionally, it can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. These interactions are crucial for maintaining metabolic homeostasis and understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as amino acid transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. For instance, this compound can be directed to the mitochondria through mitochondrial targeting signals, where it can influence mitochondrial functions and energy production. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyltetrahydro-2H-pyran-4-amine can be achieved through various methods. One common approach involves the reduction of 4-Methyltetrahydro-2H-pyran-4-one with an appropriate amine source under reductive amination conditions . The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in a suitable solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated amine derivatives, and various substituted amine compounds .

Scientific Research Applications

4-Methyltetrahydro-2H-pyran-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyltetrahydro-2H-pyran-4-amine
  • 4-Aminotetrahydropyran
  • Tetrahydro-2H-pyran-3-amine

Uniqueness

4-Methyltetrahydro-2H-pyran-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(7)2-4-8-5-3-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECZPOCJWCHBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593770
Record name 4-Methyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693245-65-7
Record name Tetrahydro-4-methyl-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693245-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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